molecular formula C9H12N4O B11813721 N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

Cat. No.: B11813721
M. Wt: 192.22 g/mol
InChI Key: OPUITZXFZANUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is a research-grade chemical compound recognized for its role as a synthetic intermediate in the development of potent and selective kinase inhibitors. Its unique scaffold, featuring a pyrazole-linked isoxazole core, is a privileged structure in medicinal chemistry, particularly for targeting protein kinases involved in cell signaling pathways. This compound serves as a critical precursor in the synthesis of investigational molecules designed to inhibit specific kinases, such as the dual-specificity tyrosine-regulated kinase 1A (DYRK1A) (https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01876). The inhibition of DYRK1A is a prominent area of investigation for potential therapeutic interventions in neurodegenerative disorders, including Alzheimer's disease, and in diabetes, due to its role in regulating neuronal development and pancreatic beta-cell proliferation (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5774169/). Researchers utilize this amine to explore structure-activity relationships (SAR) and to generate novel chemical entities that can modulate these critical biological targets, providing valuable tools for probing disease mechanisms and validating new therapeutic strategies.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3

InChI Key

OPUITZXFZANUKK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with Hydroxylamine

Isoxazole formation often utilizes β-keto esters or ketones reacting with hydroxylamine. For example, 1-(1-methyl-1H-pyrazol-4-yl)ethanone reacts with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, which undergoes cyclization at elevated temperatures. In one protocol, diethyl oxalate and sodium ethoxide facilitate the formation of 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester (79% yield), which is subsequently treated with hydroxylamine to yield the isoxazole.

Functionalization of the Methanamine Group

Bromination and Amination

Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone using pyridinium tribromide generates 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which undergoes nucleophilic substitution with methylamine. For instance, treating the bromide with aqueous methylamine at 60°C for 12 hours affords the primary amine, followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Reductive Amination

An alternative approach employs reductive amination of 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carbaldehyde with methylamine. Using sodium triacetoxyborohydride in dichloroethane at room temperature, this one-pot method achieves moderate yields (65–75%) while avoiding isolation of intermediates.

Coupling Strategies for Pyrazole-Isoxazole Integration

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling links halogenated pyrazole and isoxazole precursors. For example, 4-bromo-1-methylpyrazole couples with 5-boronic ester-substituted isoxazole using Pd(PPh₃)₄ and sodium carbonate in dioxane/water (80°C, 24 hours), yielding the biheterocyclic scaffold.

Optimization Challenges and Solutions

Regioselectivity in Isoxazole Formation

Unwanted regioisomers may arise during cyclization. Employing electron-withdrawing groups (e.g., nitro) on the ketone precursor directs cyclization to the desired position, as demonstrated in nitrophenyl-derived isoxazoles.

N-Methylation Efficiency

Over-methylation is mitigated by using formaldehyde in combination with selective reducing agents like sodium cyanoborohydride at pH 5–6.

Comparative Analysis of Synthetic Routes

MethodYieldConditionsAdvantages
Bromination/Amination70–89%Pyridinium tribromide, CH₂Cl₂/EtOHHigh purity, scalable
Reductive Amination65–75%NaBH(OAc)₃, CH₂Cl₂One-pot, avoids intermediates
Suzuki Coupling60–80%Pd(PPh₃)₄, dioxane/H₂OModular, tolerant of diverse groups

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Patterns

Compound A : [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine (from )
  • Structure : Oxazole ring substituted with a fluorophenyl group.
  • Key Differences :
    • Oxazole (one oxygen, one nitrogen) vs. isoxazole (same heteroatoms but different positions).
    • Fluorophenyl group introduces strong electron-withdrawing effects, unlike the electron-rich pyrazole in the target compound.
  • Implications :
    • Fluorophenyl substitution enhances metabolic stability but may reduce solubility compared to the pyrazole-isoxazole system .
Compound B : N-Methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (from )
  • Structure : Oxadiazole ring (two nitrogen, one oxygen) instead of isoxazole, with a cyclopentyl-phenyl substituent.
  • Key Differences: Oxadiazole’s higher nitrogen content increases polarity and hydrogen-bonding capacity.
  • Research Findings: Compound B binds to human cellular retinol-binding protein 1 (CRBP1), demonstrating the role of heterocycles in modulating protein-ligand interactions .
Key Observations:
  • Molecular Weight : The target compound (207.24 g/mol) is significantly smaller than Compound B (428.52 g/mol), suggesting better bioavailability.
  • Solubility : Pyrazole-isoxazole systems (target compound) may exhibit balanced lipophilicity compared to fluorophenyl-oxazole (Compound A) or bulky oxadiazole derivatives (Compound B).
  • Bioactivity : Compound B’s binding to CRBP1 highlights the importance of heterocycle choice in target engagement, a property likely shared by the target compound due to structural similarities .

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including pyrazole ring formation and subsequent functionalization. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions.
  • Step 2 : Isoxazole ring assembly using hydroxylamine derivatives and alkynes under acidic conditions.
  • Step 3 : Methanamine functionalization via reductive amination or alkylation (e.g., using methyl iodide).
    Optimization involves controlling reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of reagents (1:1.2 molar ratio of pyrazole to isoxazole precursors). Purity is validated via TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Critical for verifying substituent positions and stereochemistry. For instance, methyl groups on pyrazole rings resonate at δ 2.3–2.5 ppm, while isoxazole protons appear as singlets near δ 6.5–7.0 ppm .
  • X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures. High-resolution data (<1.0 Å) resolve disorder in flexible methanamine chains. Twinned data require the TWIN/BASF commands in SHELXL .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Avoid draining into sewage systems; neutralize acidic byproducts before disposal .

Q. How are key physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Water solubility : Shake-flask method with UV-Vis quantification at λmax ≈ 270 nm.
  • logP : Reverse-phase HPLC using a C18 column and octanol-water partitioning.
  • Melting point : Differential scanning calorimetry (DSC) with heating rates of 10°C/min .

Advanced Research Questions

Q. How can contradictory yields in synthetic protocols be resolved?

Discrepancies often arise from impurities in starting materials or side reactions. Mitigation strategies include:

  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate, 7:3 to 1:1).
  • Reaction monitoring : In-situ IR spectroscopy to track intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹).
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings, which can alter yields by 15–20% .

Q. What challenges arise in crystallographic refinement, particularly with disordered moieties?

  • Disorder in methanamine chains : Use PART/SUMP restraints in SHELXL to model alternative conformations.
  • Twinning : Apply the HKLF5 format for twinned data and refine twin fractions using BASF. High-resolution datasets (>0.8 Å) improve R-factor convergence below 5% .

Q. How can computational docking predict biological interactions of this compound?

  • Target selection : Prioritize receptors with pyrazole-binding pockets (e.g., kinase enzymes).
  • Docking software : AutoDock Vina with AMBER force fields. The fluorine atom in analogs (e.g., 3-fluorophenyl derivatives) enhances binding via halogen bonds (ΔG ≈ -9.5 kcal/mol) .

Q. What mechanisms underlie its potential antimicrobial activity?

  • Enzyme inhibition : Pyrazole derivatives inhibit dihydrofolate reductase (DHFR) with IC₅₀ values of 1–10 µM.
  • Membrane disruption : Hydrophobic isoxazole moieties may perturb bacterial lipid bilayers, as shown in MIC assays against E. coli (MIC = 8 µg/mL) .

Q. Which advanced analytical methods validate purity beyond NMR?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions with <2 ppm error (e.g., [M+H]⁺ at m/z 274.1325).
  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) to detect impurities <0.1% .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the methanamine group enhances solubility but may hydrolyze isoxazole rings at pH <2.
  • Basic conditions : Deprotonation facilitates nucleophilic substitution at the methyl group (e.g., alkylation with benzyl chloride in K₂CO₃/DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.